8-(tert-butyl)-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
The compound contains several functional groups, including a tert-butyl group, an oxadiazole ring, and a pyrimido[2,1-b][1,3]thiazine ring. Oxadiazoles are a class of heterocyclic compounds that have been reported to possess a broad spectrum of biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles are typically synthesized through the reaction of carboxylic acid derivatives with amidoximes . The synthesis of the pyrimido[2,1-b][1,3]thiazine ring is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Properties
- Isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are closely related to the queried compound, are synthesized using both conventional and microwave techniques. These compounds exhibit valuable biological activities and are synthesized from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (Youssef, Azab, & Youssef, 2012).
Antioxidant Activity
- Urea, benzaldehyde, and ethyl acetoacetate were used to synthesize derivatives that exhibit antioxidant activity. These compounds include 5-arylazo-6-hydroxy-4-methyl-2-thioxo-1,2-dihydropyridine-3-carboxamides, which are structurally similar to the queried compound (George, Sabitha, Kumar, & Ravi, 2010).
Biological Activity and Antimicrobial Properties
- The synthesis and in vitro pharmacological screening of derivatives related to the queried compound showed good antimicrobial activity against various bacterial and fungal species. These derivatives include 5-(5-amino 1, 3, 4-oxadiazol-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-ones (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).
- Microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[B][1,4]thiazepine-3-carboxamide derivatives, which are structurally related, demonstrated significant antimicrobial activities against various bacterial strains (Raval, Naik, & Desai, 2012).
Anticancer Activity
- N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the queried compound, were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mechanism of Action
Target of action
The compound contains a 1,2,4-oxadiazole ring, which is found in various bioactive compounds . .
Mode of action
The 1,2,4-oxadiazole ring is known to interact with various biological targets due to its ability to form hydrogen bonds . The exact mode of action for this compound would depend on its specific targets.
Biochemical pathways
Compounds with a 1,2,4-oxadiazole ring have been found to affect various biochemical pathways, depending on their specific targets . Without more information, it’s hard to say which pathways this compound might affect.
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. For example, the tert-butyl group in this compound might affect its solubility and therefore its absorption and distribution . .
Result of action
The result of this compound’s action would depend on its specific targets and mode of action. Compounds with a 1,2,4-oxadiazole ring have been found to have various effects, including anti-inflammatory and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other oxadiazole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . For instance, some oxadiazole derivatives have been found to inhibit glycogen synthase kinase 3 (GSK-3), a key regulator of both differentiation and cellular proliferation .
Cellular Effects
Similar compounds have shown a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other oxadiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
8-tert-butyl-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-21(2,3)15-9-17(27)26-11-14(12-30-20(26)23-15)19(28)22-10-16-24-18(25-29-16)13-7-5-4-6-8-13/h4-9,14H,10-12H2,1-3H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSZZEKIMJPPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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